Z-Gly-NH2

Description

Significance of Z-Gly-NH2 as a Prototypical Protected Amino Acid Amide in Peptide Science

The significance of this compound in peptide science stems primarily from its role as a prototypical protected amino acid amide. The benzyloxycarbonyl (Z) group is a well-established and widely used protecting group in peptide synthesis. ontosight.aichemimpex.comsmolecule.comthieme-connect.deresearchgate.net It serves to protect the N-terminal amino group of an amino acid during coupling reactions, preventing unwanted side reactions and ensuring controlled peptide chain elongation. ontosight.aithieme-connect.de The presence of the C-terminal amide group (-NH2) is also a crucial feature, as many naturally occurring peptides and peptide-based therapeutics are C-terminally amidated. ontosight.aismolecule.comnih.gov

As a simple, protected amino acid amide, this compound provides a convenient model system for developing and studying peptide synthesis methodologies, including both solution-phase and solid-phase techniques. thieme-connect.dechemicalbook.com Its straightforward structure allows researchers to investigate the efficiency and stereochemistry of coupling reactions, the stability and removal of the Z-protecting group, and the behavior of the C-terminal amide under various reaction conditions. thieme-connect.de The compound's properties, such as its solubility in common organic solvents, further contribute to its utility in these studies. chemicalbook.com

Overview of this compound Applications in Biochemical Investigations and Peptide Chemistry

This compound and related Z-protected amino acid amides find diverse applications in biochemical investigations and peptide chemistry. Primarily, they function as essential building blocks for the synthesis of more complex peptides and peptide derivatives. ontosight.aichemimpex.comsmolecule.comthieme-connect.dechemicalbook.comchemimpex.comchemimpex.comresearchgate.netoup.com This is crucial for creating peptides with desired sequences and modifications for various research purposes, including the development of potential therapeutic agents. ontosight.aichemimpex.comchemimpex.comchemimpex.com

Beyond its role as a synthetic intermediate, this compound is employed in biochemical studies, particularly in the investigation of enzyme activity and protein interactions. chemimpex.comchemimpex.comchemimpex.com Related Z-protected dipeptide amides, such as Z-Gly-Phe-NH2, Z-Gly-Leu-NH2, and Z-Gly-Tyr-NH2, have been utilized as model substrates in studies exploring enzymatic peptide synthesis and the activity of proteases like glycyl endopeptidase and chymotrypsin (B1334515). nih.govresearchgate.nettandfonline.comru.nldcu.ie These studies provide valuable insights into the mechanisms of enzymatic reactions involving peptide bonds and the factors influencing enzyme specificity and efficiency. researchgate.nettandfonline.comru.nl

Furthermore, structural studies using techniques like X-ray diffraction have investigated the molecular conformations and intermolecular interactions of this compound and related amidated peptides. nih.gov These studies highlight how the C-terminal amide group influences hydrogen bonding patterns and crystal packing compared to peptides with free carboxyl termini, contributing to a deeper understanding of peptide structure-activity relationships. nih.gov

Properties of this compound

| Property | Value |

| Appearance | Almost white powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. chemicalbook.com |

| PubChem CID | 70366 nih.gov |

| Molecular Formula | C10H12N2O3 nih.gov |

| Molecular Weight | 208.22 g/mol nih.gov |

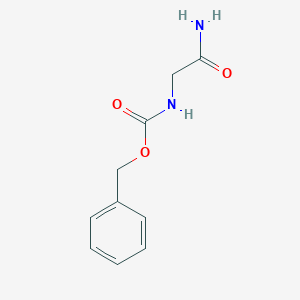

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-amino-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYMUNCIMNFLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90915230 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-90-6 | |

| Record name | Phenylmethyl N-(2-amino-2-oxoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl carbamoylmethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 949-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl carbamoylmethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CARBAMOYLMETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NLL3GNH3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Z Gly Nh2 and Its Analogues

Classical Chemical Synthesis Approaches

Classical chemical peptide synthesis relies on the stepwise coupling of amino acids, utilizing protecting groups to ensure the correct peptide sequence and prevent unwanted side reactions. These methods can be broadly divided into solid-phase and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support. This approach simplifies purification steps as excess reagents and by-products are removed by washing the resin. While specific detailed protocols for the synthesis of Z-Gly-NH₂ itself using SPPS were not extensively detailed in the search results, SPPS is a common method for synthesizing peptide amides, including those with C-terminal amide functions like Z-Gly-NH₂ and its analogues. The synthesis of C-terminal peptide amides using polymer-supported solid-phase procedures has been developed, utilizing anchoring linkages between the polymeric support and the growing peptide. ias.ac.in N-protected amino acids are coupled to the resin, and the peptide is cleaved from the support, often in amide form. ias.ac.in For instance, Boc-Gly-NH₂ can be prepared in good yield using appropriate resins. ias.ac.in Analogues like Boc-Gly-Phe-Pro-NH₂ have also been synthesized using SPPS techniques involving the stepwise incorporation of Boc-amino acids and cleavage from the support. ias.ac.in

Solution-phase peptide synthesis involves coupling amino acids or peptide fragments in a homogeneous solution. This method is often preferred for the synthesis of shorter peptides or for large-scale production due to easier scale-up and characterization of intermediates. Z-Gly-NH₂ is described as being used in solution phase peptide synthesis. chemicalbook.com This approach typically involves activating the carboxyl group of the protected amino acid (Z-Gly-OH in this case) and reacting it with the amino group of the amino component (NH₃ or Gly-NH₂ for analogues) in a suitable solvent. Various coupling reagents are employed to facilitate amide bond formation while minimizing racemization.

Chemical coupling techniques are fundamental to both solid-phase and solution-phase synthesis. These techniques involve activating the carboxyl group of one amino acid or peptide fragment to make it reactive towards the amino group of another. Common activating agents and coupling reagents used in peptide synthesis, and thus applicable to the synthesis of Z-Gly-NH₂ derivatives, include carbodiimides (such as DCC or DIC), active esters, and onium salts (like HBTU). smolecule.com For example, the synthesis of Z-Pro-leu-gly-NH₂ involves coupling protected proline with leucine (B10760876) and glycine (B1666218) using coupling reagents such as DIC or HBTU. smolecule.com The process often involves activating the carboxyl component, such as Z-Phe-OH, and coupling it with an amine nucleophile, like Gly-NH₂.

Enzyme-Catalyzed Synthesis of Z-Gly-NH₂ Derivatives

Enzyme-catalyzed peptide synthesis offers an attractive alternative to classical chemical methods, often providing advantages such as high stereo- and regioselectivity, milder reaction conditions, and reduced use of hazardous chemicals. Proteases are commonly employed enzymes for catalyzing peptide bond formation, particularly in organic or biphasic media to shift the thermodynamic equilibrium towards synthesis.

Papain, a cysteine protease, has been widely utilized for catalyzing peptide synthesis. It can catalyze the formation of peptide bonds like Gly-Gly, Gly-Phe, Gly-Leu, and Phe-Gly. ias.ac.in Papain-catalyzed solid-to-solid synthesis has been shown to be efficient for model peptides including Z-Gly-Phe-NH₂, Z-Gly-Leu-NH₂, and Z-Gly-Tyr-NH₂. researchgate.netresearchgate.net In these reactions, a small excess of the acyl donor, such as Z-Gly, can improve both the initial rate and final yield. researchgate.netresearchgate.net However, an excess of the nucleophile, like Phe-NH₂, can prevent the reaction. researchgate.netresearchgate.net The highest conversion in the synthesis of Z-Gly-Phe-NH₂ was achieved with a substrate molar ratio (Z-Gly:Phe-NH₂) of 2:1. researchgate.net The conversion to Z-Gly-Phe-NH₂ in one study stopped at around 83%, with factors like autolysis and inactivation of glycyl endopeptidase (which can catalyze similar reactions) potentially playing a role. researchgate.net

Papain-catalyzed dipeptide formation has also been performed using N-carboxybenzyl-Gly with activating esters and Phe-NH₂ as the nucleophile, resulting in high yields. nih.gov Studies have investigated papain-specific activating esters in aqueous dipeptide synthesis, evaluating esters like benzyl (B1604629) (OBn) and dimethylaminophenyl (ODmap) in the synthesis of Z-Gly-Phe-NH₂. ru.nlresearchgate.net

Research findings on papain-catalyzed synthesis of Z-Gly-Phe-NH₂ highlight the influence of substrate ratio and enzyme activity.

| Substrate Molar Ratio (Z-Gly:Phe-NH₂) | Observed Conversion to Z-Gly-Phe-NH₂ | Notes |

| 2:1 | ~83% | Highest conversion in the study researchgate.net |

| Excess Phe-NH₂ | Reaction prevented | Excess nucleophile is inhibitory researchgate.netresearchgate.net |

| Small excess of Z-Gly | Improved rate and yield | Small excess of acyl donor is beneficial researchgate.netresearchgate.net |

The activity of glycyl endopeptidase, which can catalyze similar reactions to papain in the synthesis of Z-Gly-Phe-NH₂, was observed to decrease dramatically over time, although the reaction continued even with low enzyme activity. researchgate.net

Chymotrypsin (B1334515), a serine protease, is another enzyme effective in catalyzing peptide bond formation, particularly with substrates containing aromatic amino acids. Chymotrypsin-catalyzed peptide synthesis has been explored for the production of Z-Tyr-Gly-NH₂ and related analogues. tandfonline.comtandfonline.com Modified chymotrypsin enzymes have been developed to enhance synthesis yields and enable reactions in media with higher organic solvent concentrations. tandfonline.comtandfonline.com

The synthesis of Z-Tyr-Gly-NH₂ has been catalyzed by both modified and unmodified chymotrypsin in one-layer systems containing water and DMF. tandfonline.com Modified chymotrypsin, such as that with 20% of its amino groups modified with a benzyloxycarbonyl group (Z(20)Csin), showed more favorable characteristics and catalyzed peptide bond formation in higher yields compared to unmodified chymotrypsin. tandfonline.com This modified enzyme also allowed synthetic reactions to occur in media with higher DMF concentrations (e.g., 80% v/v DMF), where hydrolytic reactions could not be carried out. tandfonline.com

Fatty acid-modified chymotrypsin enzymes have also been used for the synthesis of Z-Tyr-Gly-NH₂ in aqueous-organic media. tandfonline.com Decanoyl-, lauroyl-, myristoyl-, and palmitoyl-modified chymotrypsins catalyzed the synthesis in media containing varying percentages of DMF (20%, 40%, and 60%). tandfonline.com The yield of Z-Tyr-Gly-NH₂ synthesis with modified chymotrypsin varied with the media composition and the specific fatty acid modification. tandfonline.com Myristoyl-modified enzymes, for instance, produced higher yields than unmodified enzymes in certain reactions. tandfonline.com

Research findings on chymotrypsin-catalyzed synthesis of Z-Tyr-Gly-NH₂ in aqueous-DMF media demonstrate the impact of enzyme modification and solvent concentration.

| Enzyme Type | DMF Concentration (% v/v) | Yield of Z-Tyr-Gly-NH₂ Synthesis | Notes |

| Unmodified Chymotrypsin | 20%, 40% | Peptide formed | Failed in 60% DMF tandfonline.com |

| Unmodified Chymotrypsin | 60% | No peptide detected | Hydrolytic reaction could not be carried out tandfonline.comtandfonline.com |

| Z(20)Csin (Modified) | Water and DMF (one-layer) | Higher yield than unmodified | tandfonline.com |

| Z(20)Csin (Modified) | 80% | Synthetic reaction enabled | Hydrolysis could not be carried out at this concentration tandfonline.com |

| Fatty acid-modified Csin | 20%, 40%, 60% | Catalyzed synthesis | Yield dependent on modification ratio and media tandfonline.com |

| Myristoyl-modified Csin | Various | Higher yields in some reactions | Compared to unmodified enzyme tandfonline.com |

Chymotrypsin has also been shown to catalyze the synthesis of other peptide amides, such as N-Ac-Phe-Tyr-NH₂, with optimized conditions involving specific solvent mixtures and reaction parameters to achieve high yields. nih.gov

Chemo-Enzymatic Strategies in Peptide Synthesis Utilizing Z-Gly-NH2 Precursors

Chemo-enzymatic peptide synthesis leverages the catalytic power and specificity of enzymes, typically hydrolases like proteases, to form peptide bonds. daneshyari.com this compound precursors, such as Z-Gly-OH, can serve as acyl donors in these enzymatic reactions, coupling with amino acid amides or peptides to form Z-Gly containing peptide amides.

Glycyl endopeptidase has been shown to catalyze the solid-to-solid synthesis of various peptides, including Z-Gly-Phe-NH2, Z-Gly-Leu-NH2, and Z-Gly-Tyr-NH2, using Z-Gly as the acyl donor. nih.goviiab.me These reactions can be carried out efficiently, although they may result in incomplete conversions. nih.gov

Another enzyme utilized in chemo-enzymatic peptide synthesis is α-chymotrypsin, which exhibits specificity for aromatic amino acids. nih.govuni.lu Studies have explored its use with Z-Gly derivatives. For instance, α-chymotrypsin-catalyzed reactions involving Z-Gly-Trp-OBzl as an acyl donor have been investigated in one-pot synthesis strategies for larger peptides. nih.gov

Enzymatic synthesis offers advantages such as mild reaction conditions, high regiospecificity, and stereospecificity, minimizing racemization. nih.govdaneshyari.comuni.lu Various enzymes, including chymotrypsin, papain, alcalase, pronase, penicillin acylase, and lipase, have been frequently employed in peptide synthesis. nih.govdaneshyari.comuni.lu

Strategies like conducting enzymatic synthesis in frozen aqueous solutions have been shown to prevent undesirable side reactions, such as acyl enzyme hydrolysis and secondary peptide bond hydrolysis, and can significantly increase peptide synthesis yields catalyzed by proteases. nih.govdaneshyari.com For example, α-chymotrypsin-catalyzed peptide bond formation in frozen aqueous solutions at -15°C showed drastically increased yields compared to reactions at room temperature. nih.gov

The ratio of acyl donor to nucleophile is a critical factor in enzymatic peptide synthesis. Studies on the synthesis of Z-Gly-Phe-NH2 using Z-Gly-ODmap as the acyl donor and H-Phe-NH2 as the nucleophile demonstrated the impact of this ratio on yield and the synthesis over hydrolysis ratio. nih.gov

| Donor to Acceptor Ratio (Z-Gly-ODmap : H-Phe-NH2) | Yield (%) [b] | Synthesis over Hydrolysis Ratio [c] |

| 2:1 | 97 | 85:12 |

| 1.5:1 | 60 | 90:9 |

| 1:1 | 35 | 74:15 |

[b] According to HPLC. nih.gov [c] Synthesis over hydrolysis ratio Z-Gly-Phe-NH2 : Z-Gly-OH. nih.gov

Optimization of Reaction Conditions for this compound Derivative Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of synthesizing this compound derivatives. This involves systematically varying parameters such as substrate concentration, enzyme amount, temperature, pH, reaction time, and solvent system.

In the glycyl endopeptidase-catalyzed synthesis of Z-Gly dipeptide amides, including Z-Gly-Phe-NH2, the substrate molar ratio significantly impacts the outcome. A slight excess of the acyl donor, Z-Gly, was found to improve both the initial reaction rate and the final yield. nih.gov Conversely, an excess of the nucleophile (e.g., Phe-NH2) could prevent the reaction. nih.gov

While not a Z-Gly derivative, the optimization of α-chymotrypsin-catalyzed synthesis of N-Ac-Phe-Gly-NH2 provides insights into the parameters considered. Optimal conditions were determined to include a specific incubation time, reaction temperature, enzyme activity, and pH, resulting in high predicted and actual yields. nih.govuni.lu

| Parameter | Optimal Value |

| Incubation Time | 30.9 min |

| Reaction Temperature | 35.8 °C |

| Enzyme Activity | 159.2 U |

| pH | 8.98 |

| Predicted Yield | 98.0% |

| Actual Yield | 95.1% |

Data based on the optimization of N-Ac-Phe-Gly-NH2 synthesis catalyzed by α-chymotrypsin. nih.govuni.lu

Optimization studies have also been conducted for the chemo-enzymatic synthesis of precursor peptides containing Z-protected amino acids and a C-terminal amide. For example, the synthesis of Z-Asp-Val-Tyr-NH2, a precursor tripeptide of thymopentin, was optimized using thermoase PC 10F. The optimal conditions involved a specific pH, temperature, enzyme amount, and solvent system composition, leading to a notable yield.

| Parameter | Optimal Value |

| Enzyme | Thermoase PC 10F |

| pH | 6.5 |

| Temperature | 40 °C |

| Enzyme Amount | 100 mg |

| Solvent System | n-butanol/MES/NaOH (15/85, v/v) with 5 mM CaCl2 |

| Reaction Time | 20 h |

| Maximum Yield | 27.02% |

Data based on the optimization of Z-Asp-Val-Tyr-NH2 synthesis.

General approaches to reaction optimization, such as the one-factor-at-a-time (OFAT) method or design of experiments (DoE), are commonly employed in chemical synthesis to identify optimal parameters for yield and selectivity. These methodologies involve systematically varying reaction components and conditions like solvent, catalyst, temperature, and reactant ratios. While discussed in the context of synthesizing other derivatives, these principles are applicable to optimizing the synthesis of this compound derivatives as well.

Enzymatic and Biochemical Interactions of Z Gly Nh2 Derivatives

Z-Gly-NH2 Analogues as Enzyme Substrates

This compound and its analogues can serve as synthetic substrates for various enzymes, allowing researchers to investigate enzyme specificity and kinetics. smolecule.combiosynth.compeptide.co.jp

Studies on Peptide Bond Cleavage by Specific Enzymes

Studies have utilized Z-Gly-containing peptides to examine the cleavage of peptide bonds by specific enzymes. For instance, Z-Gly-Leu-NH2 has been investigated for its interaction with proteolytic enzymes like subtilisin. biosynth.com While Z-Gly-Leu-NH2 can inhibit subtilisin activity by preventing peptide bond hydrolysis in protein substrates, other Z-Gly-containing peptides can act as substrates. biosynth.com Another example is Z-Gly-Phe-NH2, which has been used as a substrate in studies of metalloendoproteases and its cleavage was not reduced by alpha 2-macroglobulin, a protease inhibitor. nih.govru.nl The alkaline proteinase from Aspergillus sojae has been shown to hydrolyze peptide linkages involving the carboxyl group of certain amino acids, and studies with synthetic substrates like Bthis compound (where Bz is benzoyl) have helped to define this specificity. tandfonline.com

Characterization of Enzyme-Substrate Interactions

The use of this compound analogues as substrates aids in characterizing the interactions between enzymes and their substrates. By observing how enzymes cleave or interact with these synthetic peptides, researchers can gain insights into the enzyme's active site, substrate binding preferences, and catalytic mechanism. For example, studies involving Z-Gly-Pro-AMC (where AMC is 7-amino-4-methylcoumarin) have been used to determine the affinity constant (Km) for a proline-specific endopeptidase, indicating interactions at specific positions (P1-S1, P2-S2, and P3-S3) between the substrate and the enzyme. dcu.ie The hydrolysis of Z-Gly-Pro-NHz by alkaline proteinase from Aspergillus sojae was investigated to understand the enzyme's specificity, revealing a preference for peptide bonds based on the carboxyl-side residues. tandfonline.com

This compound Derivatives in Enzyme Inhibition Studies

Derivatives of this compound have been found to act as inhibitors of various enzymes, highlighting their potential in modulating enzymatic activity. biosynth.comnovoprolabs.com

Phosphatase Inhibition by Z-Gly-Gly-NH2

Z-Gly-Gly-NH2, a derivative containing a Gly-Gly sequence, has been shown to inhibit the activity of phosphatases. biosynth.com Phosphatases are enzymes responsible for hydrolyzing phosphate (B84403) groups from phosphorylated substrates. biosynth.com Z-Gly-Gly-NH2 has demonstrated specificity for the inhibition of synaptic phosphatase (PP1). biosynth.com Studies on phosphatase inhibition often involve analyzing the kinetics of inactivation and determining parameters such as IC50 and Ki values. nih.gov While the provided search results confirm Z-Gly-Gly-NH2 as a phosphatase inhibitor, specific detailed research findings or data tables regarding its inhibition of phosphatases were not extensively available in the snippets. However, related research on protein tyrosine phosphatases (PTPs) indicates that peptide-based inhibitors, including those with Gly-Glu-Glu sequences, can exhibit potency against PTPs like PTP1B and SHP1. nih.gov

Inhibition of Protease Inhibitors by Z-Gly-Gly-NH2

Beyond direct enzyme inhibition, Z-Gly-Gly-NH2 has also been reported to inhibit the enzyme inhibitor subtilisin. biosynth.com Subtilisin is a proteolytic enzyme found in bacteria. biosynth.combiosynth.com This suggests a more complex role for Z-Gly-Gly-NH2 in modulating proteolytic systems, potentially by interacting with or inhibiting natural protease inhibitors. biosynth.com Z-Gly-Leu-NH2 is also described as a metalloendopeptidase inhibitor and can inhibit subtilisin. biosynth.com

This compound in Investigations of Protein-Protein Interactions

This compound and related peptides can be utilized in studies investigating protein-protein interactions. biosynth.comcenmed.com Peptides, including those with Z-Gly sequences, can serve as tools to explore how proteins interact with each other. smolecule.comchemimpex.comchemimpex.com

Research has shown that peptides with specific sequences can be designed to target specific proteins or enzymes and act as models for studying protein folding. smolecule.com While direct studies specifically using this compound to mediate protein-protein interactions were not prominently detailed, related research highlights methodologies that utilize peptide sequences, such as Gly-Gly-His, fused to proteins to mediate protein-protein cross-linking and study interactions. nih.gov This suggests that the Gly residue within this compound or its derivatives could potentially be incorporated into similar systems for investigating protein interactions, although the Z group might influence such applications. The ability of this compound to be incorporated into peptide synthesis makes it a valuable building block for creating peptides used in biochemical assays to study protein interactions. chemimpex.comchemimpex.com Amino acids and their derivatives, including short peptides, have been shown to modulate protein-protein interactions. acs.org

Impact of Chemical Modification on Enzyme Specificity and Activity in this compound Synthesis

Enzymatic synthesis offers advantages over traditional chemical methods for peptide bond formation, including stereospecificity, mild reaction conditions, and reduced need for side-chain protection. psu.edudcu.ie However, enzyme activity and specificity can be significantly influenced by the reaction environment and the chemical nature of the substrates. Chemical modification of enzymes or substrates plays a crucial role in optimizing enzymatic synthesis, including the formation of this compound (N-Benzyloxycarbonyl-Glycine amide) or related Z-protected peptides.

One key area of investigation involves modifying the enzyme itself to enhance its stability and activity in non-aqueous or mixed aqueous-organic solvent systems, which are often employed to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. psu.edutandfonline.comnih.gov For instance, chymotrypsin (B1334515) (Csin), a protease commonly used in peptide synthesis, has been chemically modified with water-soluble acylating reagents. tandfonline.com Modification of approximately 20% of the amino groups in chymotrypsin with a benzyloxycarbonyl (Z) group, resulting in Z(20)Csin, demonstrated improved characteristics for peptide synthesis in aqueous-N,N'-dimethylformamide (DMF) media compared to the unmodified enzyme. tandfonline.com Z(20)Csin catalyzed peptide bond formation with higher yields and remained active in higher concentrations of DMF (up to 80% v/v), conditions under which the unmodified enzyme was ineffective. tandfonline.com

Further studies on fatty acid-modified chymotrypsin and trypsin in aqueous-organic media have also shown promising results for peptide synthesis. tandfonline.com The introduction of long-chain fatty acids, such as decanoyl, lauroyl, myristoyl, and palmitoyl (B13399708) groups, to chymotrypsin allowed it to catalyze the synthesis of peptides like Z-Tyr-Gly-NH2 in media containing up to 60% DMF, whereas the unmodified enzyme failed to do so at such concentrations. tandfonline.com The yield of peptide synthesis was observed to increase with the increasing chain length of the fatty acid used for modification, suggesting that enhanced hydrophobicity contributes to enzyme stability in organic solvents. tandfonline.com

The specificity of enzymes can also be influenced by modifications to the substrates. While research specifically detailing the impact of chemical modification on enzyme specificity and activity directly in the synthesis of this compound is limited in the provided context, studies on related enzymatic peptide synthesis provide relevant insights. For example, investigations into Nα-benzyloxycarbonyl amino acid urethane (B1682113) hydrolase from Streptococcus faecalis R ATCC 8043, an enzyme capable of cleaving the Z-protecting group from Z-amino acids, including Z-Glycine, highlight the enzyme's substrate specificity. tandfonline.comtandfonline.com This enzyme exhibited high selectivity for amino acid residues, with Glycine (B1666218) being the most sensitive. tandfonline.com It effectively hydrolyzed Nα-benzyloxycarbonyl-glycine and -alanine, as well as Nα-benzoyl-glycine and -alanine. tandfonline.com However, it did not show activity towards amino acid amides like Gly-NH2, indicating a requirement for a free carboxyl group on the amino acid for catalytic activity and a lack of amidase activity. tandfonline.com This suggests that in an enzymatic synthesis aiming to form this compound, the choice of enzyme and the form of the glycine component (e.g., glycine amide vs. glycine with a free carboxyl group) would critically impact the reaction.

Enzymatic peptide synthesis can proceed via equilibrium-controlled or kinetically controlled mechanisms, with the success depending on factors like enzyme specificity, substrate concentration, and the presence of activated carboxyl groups. nih.gov While the provided information focuses more on the enzyme modification for stability in organic media and the specificity of an enzyme that cleaves the Z group, it underscores the principle that the chemical environment and the nature of the reactants significantly influence enzymatic activity and the outcome of the synthesis.

Detailed research findings on the impact of specific chemical modifications on enzyme activity and specificity in the context of this compound synthesis can be illustrated by considering the yields obtained with modified enzymes in relevant peptide synthesis reactions.

| Enzyme Modification | Solvent System | Substrate(s) Used | Product Synthesized | Yield (%) | Reference |

| Unmodified Chymotrypsin | Aqueous-DMF (60%) | Z-Tyr-OH, H-Gly-NH2·HCl | Z-Tyr-Gly-NH2 | Not detected | tandfonline.com |

| Myristoyl-modified Chymotrypsin | Aqueous-DMF (60%) | Z-Tyr-OH, H-Gly-NH2·HCl | Z-Tyr-Gly-NH2 | Achieved synthesis (Specific yield not explicitly provided for this entry, but generally higher than unmodified) | tandfonline.com |

| Z(20)Chymotrypsin | Aqueous-DMF (up to 80%) | Acyl amino acids/peptide derivatives, amino acids | Various peptides (including Z-Tyr-Gly-NH2 in one-layer system) | Higher yield than unmodified Csin | tandfonline.com |

This table highlights how chemical modification, specifically fatty acylation or Z-group modification of chymotrypsin, enables or improves the enzymatic synthesis of peptides, including those containing a Gly-NH2 moiety, in conditions that are unfavorable for the unmodified enzyme. tandfonline.comtandfonline.com The ability of modified enzymes to function effectively in mixed organic solvents is a direct impact of the chemical modification on their activity and stability, indirectly influencing the feasibility and efficiency of synthesizing compounds like this compound or related peptides.

Compound Table

| Compound Name | PubChem CID |

| This compound | 70366 |

| Z-Glycine | 10295 |

| Glycine | 750 |

| Benzyl (B1604629) alcohol | 313 |

| Benzoic acid | 243 |

| Gly-NH2 | 10388 |

| Chymotrypsin | 9004-07-3 (EC Number for Chymotrypsin) or specific CID for a particular enzyme instance if available |

| Trypsin | 9002-07-7 (EC Number for Trypsin) or specific CID for a particular enzyme instance if available |

| Z-Tyr-Gly-NH2 | Not readily available in provided search results, a specific PubChem search would be needed. |

| Nα-Benzyloxycarbonyl-glycine | 10295 |

| Nα-Benzyloxycarbonyl-alanine | 23704 |

| Nα-Benzoyl-glycine | 6807 |

| Nα-Benzoyl-alanine | 23703 |

| Z-Tyr-OH | 135406 |

| H-Gly-NH2·HCl | Not readily available in provided search results, typically the free base or zwitterion has a CID. Gly-NH2 is 10388. |

Enzymatic methods for peptide synthesis offer distinct advantages over traditional chemical routes, including high stereospecificity, operation under mild conditions, and a reduced requirement for extensive side-chain protection. psu.edudcu.ie However, the efficiency of enzymatic synthesis, particularly for compounds like this compound (N-Benzyloxycarbonyl-Glycine amide), is significantly influenced by the reaction environment and the intrinsic properties of the enzymes and substrates involved. Chemical modification of either the enzyme catalyst or the substrates can profoundly impact enzyme specificity and activity, thereby modulating the synthesis outcome.

A primary challenge in enzymatic peptide synthesis is shifting the reaction equilibrium from hydrolysis towards synthesis, often addressed by conducting reactions in non-aqueous or mixed aqueous-organic solvent systems. psu.edutandfonline.comnih.gov To function effectively in such environments, enzymes may require modification to enhance their stability and catalytic performance. For instance, chymotrypsin (Csin), a widely utilized protease in peptide synthesis, has been subjected to chemical modification using water-soluble acylating reagents. tandfonline.com Modifying approximately 20% of the amino groups of chymotrypsin with a benzyloxycarbonyl (Z) group yielded Z(20)Csin, which exhibited superior characteristics for peptide synthesis in aqueous-N,N'-dimethylformamide (DMF) mixtures compared to the unmodified enzyme. tandfonline.com Z(20)Csin facilitated peptide bond formation with higher yields and maintained activity in DMF concentrations up to 80% (v/v), a condition under which the unmodified enzyme was inactive. tandfonline.com

Further research into fatty acid-modified chymotrypsin and trypsin in aqueous-organic media has also demonstrated enhanced peptide synthesis capabilities. tandfonline.com The covalent attachment of long-chain fatty acids, including decanoyl, lauroyl, myristoyl, and palmitoyl groups, to chymotrypsin enabled the synthesis of peptides such as Z-Tyr-Gly-NH2 in media containing up to 60% DMF, a significant improvement over the unmodified enzyme's performance. tandfonline.com The observed increase in peptide synthesis yield correlated positively with the increasing chain length of the attached fatty acid, suggesting that enhanced hydrophobicity conferred by the modification contributes to improved enzyme stability in organic solvents. tandfonline.com

Beyond enzyme modification, the chemical nature of the substrates also dictates enzyme specificity and, consequently, the efficiency of this compound synthesis. While direct studies on the impact of chemical modification on the synthesis of this compound itself through altered enzyme specificity are less documented in the provided context, related research offers valuable insights. For example, the substrate specificity of Nα-benzyloxycarbonyl amino acid urethane hydrolase, an enzyme isolated from Streptococcus faecalis R ATCC 8043 that cleaves the Z-protecting group, reveals critical determinants for enzymatic activity. tandfonline.comtandfonline.com This enzyme displayed high selectivity for specific amino acid residues, with Glycine being the most preferred substrate. tandfonline.com It effectively hydrolyzed Nα-benzyloxycarbonyl-glycine and -alanine, as well as Nα-benzoyl-glycine and -alanine. tandfonline.com Notably, the enzyme did not act on amino acid amides like Gly-NH2, indicating an absolute requirement for a free carboxyl group on the amino acid substrate and a lack of amidase activity. tandfonline.com This highlights that in an enzymatic approach to synthesize this compound, the form of the glycine component (e.g., using a protected glycine with a free carboxyl group that is subsequently amidated chemically, or attempting direct enzymatic amidation) and the enzyme's inherent specificity for the acyl donor and amine nucleophile are paramount.

Detailed research findings illustrating the impact of chemical modifications on enzyme activity and specificity in relevant enzymatic peptide synthesis reactions are presented below:

| Enzyme Modification | Solvent System | Substrate(s) Used | Product Synthesized | Yield (%) | Reference |

| Unmodified Chymotrypsin | Aqueous-DMF (60%) | Z-Tyr-OH, H-Gly-NH2·HCl | Z-Tyr-Gly-NH2 | Not detected | tandfonline.com |

| Myristoyl-modified Chymotrypsin | Aqueous-DMF (60%) | Z-Tyr-OH, H-Gly-NH2·HCl | Z-Tyr-Gly-NH2 | Synthesis occurred (Yield not precisely quantified in snippet but implied to be effective) | tandfonline.com |

| Z(20)Chymotrypsin | Aqueous-DMF (up to 80%) | Acyl amino acids/peptide derivatives, amino acids | Various peptides (including Z-Tyr-Gly-NH2 in a one-layer system) | Higher yield compared to unmodified Csin | tandfonline.com |

This data demonstrates that chemical modifications, such as fatty acylation or Z-group modification of chymotrypsin, can significantly enhance or enable the enzymatic synthesis of peptides, including those incorporating a Gly-NH2 moiety, under conditions that are inhibitory to the unmodified enzyme. tandfonline.comtandfonline.com The improved activity and stability of the modified enzymes in mixed organic solvents directly impact the feasibility and efficiency of synthesizing compounds like this compound or related peptidic structures.

Applications in Peptidomimetic Design and Drug Discovery Research

Z-Gly-NH2 as a Building Block for Peptidomimetic Ligands

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. This compound is a valuable starting material in the synthesis of these compounds due to the presence of the benzyloxycarbonyl (Z) protecting group, which allows for controlled peptide coupling reactions, and the terminal amide group, which is a common feature in many biologically active peptides.

The dopamine (B1211576) D2 receptor is a crucial target in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. nih.gov Research into allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, has gained significant attention as a subtle way to fine-tune receptor activity. nih.gov The endogenous tripeptide Pro-Leu-Gly-NH2 (PLG) has been identified as an allosteric modulator of the dopamine D2 receptor. nih.gov This has spurred the development of peptidomimetics that replicate the bioactive conformation of PLG.

While direct studies detailing the use of this compound as the primary building block for dopamine D2 receptor ligands are not extensively documented, its structural similarity to the C-terminal glycinamide (B1583983) of PLG makes it a highly relevant precursor. The design of PLG peptidomimetics often involves creating conformationally constrained analogs to lock the molecule into its bioactive shape, believed to be a type II β-turn. nih.gov The synthesis of such constrained scaffolds, including lactam, bicyclic, and spiro-bicyclic systems, often starts with protected amino acids. This compound provides the foundational glycinamide moiety, onto which proline and leucine (B10760876) mimics can be appended and cyclized to generate potent and stable allosteric modulators. nih.govnih.gov For instance, spiro-bicyclic PLG peptidomimetics have been synthesized that exhibit both positive and negative modulatory effects on the dopamine D2 receptor, highlighting the subtle structural changes that can dramatically alter biological activity. nih.gov

The general synthetic approach to these peptidomimetics involves multi-step organic synthesis where protected amino acids and their derivatives are key intermediates. The benzyloxycarbonyl group in this compound is stable under various reaction conditions but can be readily removed at a later stage, making it an ideal protecting group for complex synthetic pathways.

A significant challenge in the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. researchgate.net Chemical modifications are often employed to enhance their stability and, consequently, their duration of action. The incorporation of unnatural amino acids, modification of the peptide backbone, and C-terminal amidation are common strategies to achieve this. researchgate.net

This compound can be utilized in the synthesis of peptides with enhanced stability. The C-terminal amide group itself is known to confer resistance to carboxypeptidases. Furthermore, the glycine (B1666218) residue can be modified at the α-carbon or the amide nitrogen to introduce steric hindrance or to alter the electronic properties of the peptide bond, making it less recognizable by proteases.

For example, N-alkylation of the glycine amide can prevent enzymatic cleavage. While specific studies focusing solely on this compound for this purpose are limited, the principle is well-established in peptide chemistry. The synthesis of such modified peptides would involve the use of this compound as a starting point, followed by further chemical transformations to introduce the desired modifications. These modifications can also influence the peptide's conformation, potentially leading to increased receptor binding affinity and specificity.

Table 1: Strategies to Enhance Peptide Stability Using this compound as a Building Block

| Modification Strategy | Description | Potential Advantage |

| C-Terminal Amidation | The inherent amide group in this compound protects against carboxypeptidase degradation. | Increased in vivo half-life. |

| N-Alkylation | Introduction of an alkyl group on the amide nitrogen of the glycine residue. | Steric hindrance prevents protease recognition and cleavage. |

| α-Carbon Substitution | Replacement of one of the α-hydrogens of glycine with a functional group. | Can induce specific secondary structures and increase resistance to degradation. |

| Incorporation into Cyclic Peptides | Using this compound as a component in the synthesis of cyclic peptides. | Constrained conformation can enhance stability and receptor affinity. |

Exploration of this compound Derivatives in Targeted Therapeutic Development

The versatility of this compound extends to its use in the development of targeted therapies. By chemically modifying the this compound scaffold, it is possible to attach various functional moieties, such as targeting ligands, imaging agents, or cytotoxic drugs. This approach is central to the design of antibody-drug conjugates (ADCs) and other targeted delivery systems.

The glycine amide portion of this compound can serve as a simple and flexible linker to connect a targeting molecule to a therapeutic payload. The benzyloxycarbonyl group can be deprotected to reveal a free amine, which can then be coupled to a variety of molecules through amide bond formation or other conjugation chemistries. This strategy allows for the precise assembly of complex therapeutic constructs.

This compound in the Development of Enzyme Inhibitors

Enzyme inhibitors are a cornerstone of modern pharmacology, with applications in treating a wide range of diseases, from infections to cancer. nih.gov The design of potent and selective enzyme inhibitors often relies on creating molecules that mimic the substrate or the transition state of the enzymatic reaction.

This compound can serve as a core structure or scaffold for the synthesis of enzyme inhibitors. nih.gov The glycine amide moiety can be designed to interact with the active site of an enzyme, while the rest of the molecule can be elaborated to enhance binding affinity and selectivity. For instance, in the design of protease inhibitors, the peptide-like structure of this compound can be used to target the substrate-binding pocket of the enzyme. By attaching different functional groups to the glycine residue or the N-terminus, it is possible to create a library of compounds that can be screened for inhibitory activity against a specific enzyme.

Structure-activity relationship (SAR) studies are crucial in optimizing the potency of enzyme inhibitors. nih.gov These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. This compound provides a convenient starting point for such studies due to the ease with which it can be chemically modified.

Table 2: Potential Applications of this compound in Enzyme Inhibitor Design

| Enzyme Class | Design Strategy | Example Application |

| Proteases | This compound derivatives can mimic the peptide substrate, with modifications to block cleavage. | Development of inhibitors for viral proteases or matrix metalloproteinases. |

| Kinases | The scaffold can be functionalized to interact with the ATP-binding site. | Design of inhibitors for protein kinases involved in cancer cell signaling. |

| Transferases | Derivatives can be designed to mimic the donor or acceptor substrate. | Development of inhibitors for enzymes involved in post-translational modifications. |

This compound Derivatives in Peptide-Based Foldamers for Supramolecular Chemistry

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, similar to proteins and nucleic acids. duke.edu They are of great interest in supramolecular chemistry and materials science for their ability to self-assemble into complex architectures. rsc.org The design of foldamers often involves the use of non-natural building blocks that introduce specific conformational constraints. duke.edu

While glycine itself is highly flexible, its incorporation into a polymer backbone, when flanked by more rigid monomers, can introduce points of flexibility that allow for specific folding patterns. This compound derivatives, with modifications to the glycine backbone or side chain, can be synthesized and polymerized to create novel foldamers. For example, substituting the α-hydrogens of the glycine in this compound with bulkier groups can restrict bond rotation and favor specific dihedral angles, leading to the formation of helical or sheet-like structures.

The self-assembly of these foldamers can be driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects. duke.edu The resulting supramolecular structures have potential applications in areas such as catalysis, molecular recognition, and the development of new biomaterials. The ability to precisely control the sequence and structure of these synthetic polymers opens up a vast design space for creating functional nanomaterials.

Emerging Research Areas and Advanced Applications

Z-Gly-NH2 Derivatives in Materials Science

The exploration of this compound derivatives in materials science is an active area of research, focusing on the creation of novel materials with specific functionalities. chemimpex.com This includes their potential in developing biodegradable plastics and drug delivery systems. chemimpex.com

Fabrication of Mechanically Tough and Conductive Hydrogels (e.g., Z-Gln-Gly)

Hydrogels, as three-dimensional network materials formed from hydrophilic polymers, are widely used in biomedical research and tissue engineering. mdpi.com They are explored as cell carriers due to their water absorption capacity, stability, and large surface area, mimicking biological tissues. mdpi.com The porous and crosslinked structure of hydrogels can also function as an ionic conductor for electrical signal transmission, laying the groundwork for conductive hydrogels. mdpi.com

An innovative approach involves the fabrication of mechanically tough and conductive hydrogels based on gelatin by incorporating Z-Gln-Gly (N-Benzyloxycarbonyl-L-Glutaminylglycine) through enzymatic crosslinking. mdpi.comorcid.org This method improves both the mechanical and conductive properties of the hydrogels. mdpi.com In these hydrogels, known as Gel–TG–ZQG, dynamic π–π stacking interactions are introduced by the carbobenzoxy groups from Z-Gln-Gly. mdpi.comresearchgate.net These interactions, in coordination with covalent crosslinking between gelatin chains, enhance the mechanical properties like elasticity and toughness. mdpi.com Furthermore, the π–π interactions between polymer chains contribute to electrical conductivity. mdpi.com

Research has shown that the mechanical properties and conductivity of these hydrogels can be controlled by adjusting the molar ratio of Z-Gln-Gly to the primary amino groups in gelatin. mdpi.com For instance, hydrogels with an optimal ratio exhibited high storage modulus, compressive strength, tensile strength, and elongation at break. mdpi.com These Gel–TG–ZQG hydrogels have demonstrated potential as biosensors for wearable devices and health-monitoring systems due to their high sensitivity and stability in detecting human activities. mdpi.com

Role in Crosslinking and Intermolecular Interactions in Polymeric Systems

This compound derivatives play a role in crosslinking and influencing intermolecular interactions within polymeric systems. Crosslinking is the process of chemically joining two or more molecules by a covalent bond, often targeting functional groups like primary amines, sulfhydryls, carbonyls, carbohydrates, and carboxylic acids found in proteins and peptides. korambiotech.comthermofisher.com

In the context of hydrogel formation, enzymatic crosslinking utilizing microbial transglutaminase (MTG) is a key mechanism. mdpi.comzedira.com MTG catalyzes the formation of stable isopeptide bonds between glutamine residues and primary amines in polymer chains, such as gelatin. mdpi.comzedira.com Z-Gln-Gly acts as an efficient acyl donor substrate for MTG, allowing it to be covalently attached to the ε-amino group of lysine (B10760008) in gelatin chains. mdpi.com The introduction of carbobenzoxy groups via Z-Gln-Gly facilitates dynamic π–π stacking interactions. mdpi.comresearchgate.net These π–π interactions, along with covalent crosslinking, contribute significantly to the enhanced mechanical properties of the resulting hydrogels. mdpi.com Additionally, the newly introduced carboxyl groups from Z-Gln-Gly can act as ion donors, further improving the conductivity of the hydrogel. mdpi.com

Beyond covalent crosslinking, non-covalent interactions such as hydrogen bonds, π–π stacking, hydrophobic, electrostatic, and van der Waals interactions are also crucial in the formation and properties of supramolecular hydrogels assembled from amino acids and peptide derivatives. sjtu.edu.cn These non-covalent interactions provide a mechanism for controllable self-assembly and can influence the network structure and mechanical response of the hydrogel. sjtu.edu.cn

Potential Applications in Diagnostic Assays

This compound derivatives are being researched for their potential utility in diagnostic assays. chemimpex.com These compounds can be utilized to detect specific biomolecules, contributing to the development of sensitive and accurate medical tests. chemimpex.comchemimpex.com

One specific application involves the use of Z-Gln-Gly as a substrate in enzymatic assays to determine the activity of transglutaminases, such as microbial transglutaminase (MTG). zedira.comscientificlabs.com In a standard hydroxamate assay, Z-Gln-Gly is used as the peptidic glutamine substrate and hydroxylamine (B1172632) as the amine donor. zedira.comzedira.com In the presence of MTG, hydroxylamine is enzymatically incorporated into Z-Gln-Gly to form Z-glutamyl(γ-hydroxamate)-glycine. zedira.comzedira.comrsc.org This resulting hydroxamate then forms a colored complex with iron (III) ions, which can be quantified spectrophotometrically at a specific wavelength (e.g., 525 nm). zedira.comzedira.comrsc.org This chromogenic endpoint assay allows for the determination of transglutaminase activity. zedira.comzedira.com Z-Gln-Gly thus serves as a key component in assay kits designed for measuring MTG activity. zedira.com

Future Perspectives and Research Challenges

Advancements in High-Yield and Stereoselective Synthesis of Z-Gly-NH2 Derivatives

Developing efficient and stereoselective synthetic routes for this compound derivatives is crucial for their broader application. While traditional chemical methods exist, often involving steps like carbodiimide (B86325) or mixed anhydride (B1165640) methods, they can be multi-step and may utilize harmful reagents, potentially leading to lower yields and higher costs. sci-hub.se

Enzyme-catalyzed peptide bond formation offers a promising alternative, providing stereoselectivity and milder reaction conditions. Studies have demonstrated the use of enzymes like subtilisin and papain to catalyze couplings involving Z-protected carboxyl components and amine nucleophiles, such as the synthesis of analogous peptides like Cbz-Gly-Phe-Leu-NH2. The enzymatic process typically involves activating the Z-protected amino acid and coupling it with the desired amine in the presence of the enzyme. Critical parameters influencing yield and efficiency include pH, enzyme concentration, and the solvent system used. For instance, optimal pH for subtilisin activity is often near neutral conditions, while specific solvent mixtures can enhance substrate solubility without denaturing the enzyme.

Another strategy explored for peptide synthesis involves the azlactonization-dehydration route, which utilizes reactive azlactone intermediates. This method has been validated for the synthesis of peptides and can be adapted for this compound derivatives. The process involves forming an azlactone from a Z-protected amino acid, followed by a ring-opening reaction with the amine component, catalyzed by agents like 4-dimethylaminopyridine (B28879) (DMAP).

Research also explores the use of immobilized proteases in systems like reverse micelles or organic solvents for the synthesis of protected dipeptides, including those structurally related to this compound derivatives. These methods aim to improve reaction control and potentially facilitate enzyme recovery. researchgate.netmdpi.com

Achieving high yields and precise stereocontrol, particularly when incorporating chiral amino acids or modifying the glycine (B1666218) residue, remains a key challenge. Recent advances in asymmetric catalysis, such as transition metal-catalyzed asymmetric hydrogenation and enantioselective reactions, offer potential strategies for the stereoselective synthesis of chiral amino acid derivatives that could be incorporated into this compound-based structures. acs.orgorganic-chemistry.orgfrontiersin.orgmdpi.com Future research will likely focus on optimizing enzymatic and chemoenzymatic methods, exploring novel catalysts and reaction conditions, and developing more efficient protecting group strategies to improve the yield and stereoselectivity of this compound derivative synthesis.

Expanding the Therapeutic Potential of this compound-Based Peptidomimetics

Peptidomimetics derived from this compound hold significant promise in drug development due to their potential to mimic the biological activity of natural peptides while offering improved properties such as enhanced metabolic stability and bioavailability. smolecule.comjocpr.comupc.edu The carbamate (B1207046) group within the Z-protecting group can itself contribute to improved pharmacokinetic properties and drug potency. nih.gov

This compound and its derivatives can serve as scaffolds or building blocks for designing peptidomimetics targeting various biological pathways and receptors. chemimpex.comchemimpex.com For example, related compounds like Z-Pro-Leu-Gly-NH2 have shown potential in neuropharmacology, exhibiting activity in the central nervous system and modulating dopamine (B1211576) receptors. smolecule.combeilstein-journals.org This suggests that this compound-based structures could be explored for developing agents targeting neurological disorders.

The design of peptidomimetics often involves structural modifications to the peptide backbone or the incorporation of non-natural amino acids to enhance stability and specificity. jocpr.comupc.edunih.gov Strategies include terminal modifications, pseudopeptide approaches, amino acid modifications, cyclization, and molecular hybridization. upc.edunih.gov These techniques can be applied to this compound derivatives to create molecules with optimized therapeutic characteristics.

Research into this compound-based peptidomimetics is expected to expand into various disease areas. Their ability to mimic natural peptides makes them valuable for developing enzyme inhibitors and receptor ligands. chemimpex.com For instance, studies on related dipeptides have explored their potential in inhibiting enzymes like thermolysin. nih.gov The incorporation of this compound into larger peptide sequences or conjugates could also lead to novel therapeutics with enhanced efficacy and targeted delivery. mdpi.comnih.gov Future work will involve rational design based on structural and mechanistic insights, synthesis of diverse libraries of peptidomimetics, and comprehensive biological evaluation to identify promising drug candidates.

Deeper Elucidation of Biochemical Mechanisms through this compound Analogues

This compound analogues are valuable tools for investigating biochemical mechanisms, particularly those involving peptide interactions, enzyme activity, and protein folding. chemimpex.comchemimpex.com By modifying the structure of this compound, researchers can probe the requirements for specific biological recognition and activity.

Analogues with variations in the amino acid residue or the protecting group can be used in biochemical assays to study enzyme-substrate interactions and understand the catalytic mechanisms of peptidases and other enzymes. chemimpex.comchemimpex.combiosynth.com For example, studies using protected peptides have provided insights into the activity of various proteinases from microorganisms. tandfonline.comtandfonline.com

Furthermore, this compound analogues can serve as model systems for studying protein folding and the influence of specific amino acid residues and modifications on peptide conformation. smolecule.com The presence of protecting groups like the Z group can influence the structural behavior of the peptide.

Research utilizing this compound analogues can also contribute to understanding fundamental biological processes, such as prebiotic peptide synthesis. Studies have shown that amino acid amides like glycinamide (B1583983) (Gly-NH2) can act as better nucleophiles than free amino acids in forming amide bonds under certain conditions, suggesting their potential role in early life chemistry. royalsocietypublishing.org

Future research will likely involve the synthesis of a wide range of this compound analogues with specific structural modifications to systematically investigate their interactions with biological targets. Techniques such as enzyme kinetics, binding studies, and structural biology methods (e.g., NMR spectroscopy, X-ray crystallography) will be employed to gain a deeper understanding of the underlying biochemical mechanisms. This knowledge can inform the design of more potent and selective therapeutic agents and provide insights into fundamental biological processes.

Novel Applications in Bio-Inspired Materials and Nanotechnology

The unique structural features of this compound, particularly the presence of both hydrophobic (Z group) and hydrophilic (amide) moieties, along with the peptide bond, make it a potential building block for the design of novel bio-inspired materials and nanostructures. The self-assembly properties of peptides and peptide derivatives are being increasingly explored for creating functional materials. researchgate.netmdpi.com

Peptide-based nanomaterials have applications in various fields, including drug delivery, biosensing, and tissue engineering. jst.go.jpnih.gov this compound derivatives could be incorporated into self-assembling peptide sequences to create hydrogels, nanofibers, or other ordered structures with tailored properties. The Z-protecting group could influence the self-assembly process and the resulting material characteristics.

Bio-inspired materials often mimic natural structures and processes to achieve desired functionalities. rsc.orgmdpi.comacs.org this compound derivatives could be used to create materials that respond to specific environmental stimuli or interact with biological systems in a controlled manner. For instance, peptide-based materials are being developed for applications in drug delivery systems that respond to changes in pH or enzyme activity. rsc.org

The integration of this compound derivatives with nanotechnology could lead to the development of novel hybrid materials with enhanced properties. Conjugation of peptide derivatives with nanoparticles or other nanomaterials can create functional bionanomaterials for applications in areas such as targeted drug delivery, diagnostics, and environmental remediation. mdpi.comjst.go.jpnih.gov

Future research in this area will focus on exploring the self-assembly behavior of this compound derivatives and their co-assembly with other molecules. This will involve investigating the influence of factors such as concentration, solvent, temperature, and pH on the formation of ordered structures. Researchers will also explore methods for incorporating this compound derivatives into existing nanomaterial platforms and investigate the properties and potential applications of the resulting hybrid materials in areas such as biomedicine, catalysis, and environmental science. mdpi.comtandfonline.commeddocsonline.orgcutn.ac.inktu.ltncsu.eduudel.edunorthwestern.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.